molecular formula C15H27N7O8 B12409646 H-Ser-Asp-Gly-Arg-OH

H-Ser-Asp-Gly-Arg-OH

Cat. No.: B12409646
M. Wt: 433.42 g/mol
InChI Key: OAZJMLAWHVYYEZ-CIUDSAMLSA-N
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Description

H-Ser-Asp-Gly-Arg-OH, also known as Gly-Arg-Gly-Asp-Ser, is a peptide sequence that plays a crucial role in cell adhesion. This sequence is identical to the cell-binding region of fibronectin, a high-molecular-weight glycoprotein found in the extracellular matrix. The Arg-Gly-Asp (RGD) region within this peptide is essential for facilitating cell-adhesive activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Asp-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency, often achieving purities greater than 95% .

Chemical Reactions Analysis

Types of Reactions

H-Ser-Asp-Gly-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered stability, binding affinity, and biological activity .

Scientific Research Applications

H-Ser-Asp-Gly-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Gly-Asp-Ser-OH: Another peptide with a similar sequence, used in similar applications.

    Cyclo (Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and binding affinity.

    Gly-Pro-Arg-Pro: A peptide with different biological activities.

Uniqueness

H-Ser-Asp-Gly-Arg-OH is unique due to its specific sequence that mimics the cell-binding region of fibronectin, making it highly effective in promoting cell adhesion. Its versatility in various applications, from basic research to industrial use, highlights its significance .

Properties

Molecular Formula

C15H27N7O8

Molecular Weight

433.42 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H27N7O8/c16-7(6-23)12(27)22-9(4-11(25)26)13(28)20-5-10(24)21-8(14(29)30)2-1-3-19-15(17)18/h7-9,23H,1-6,16H2,(H,20,28)(H,21,24)(H,22,27)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1

InChI Key

OAZJMLAWHVYYEZ-CIUDSAMLSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N

Origin of Product

United States

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